1-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzimidazol-2-amine;dihydrochloride
Overview
Description
1-[2-(Diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride is a complex organic compound with a molecular formula of C19H27Cl2N5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzimidazol-2-amine;dihydrochloride involves multiple steps. The primary route includes the following steps:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzimidazole core with a diethylaminoethyl halide in the presence of a base.
Attachment of the pyridinylmethyl group: This is done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a pyridinylmethyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure precise control over reaction conditions.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzimidazol-2-amine;dihydrochloride involves:
Molecular Targets: It primarily targets enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-2-amine
- 1-[2-(Diethylamino)ethyl]-N-(2,4-dimethoxybenzyl)-1H-benzimidazol-2-amine
Uniqueness
1-[2-(Diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzimidazol-2-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5.2ClH/c1-3-23(4-2)13-14-24-18-11-6-5-10-17(18)22-19(24)21-15-16-9-7-8-12-20-16;;/h5-12H,3-4,13-15H2,1-2H3,(H,21,22);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTIZHBCPQGPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=N3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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